
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene ring substituted with a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the Claisen-Schmidt condensation reaction is often employed, where the reaction between an aldehyde and a ketone in the presence of a base leads to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound shares a similar dienone structure and is used in similar applications.
(1E,4E)-1,5-Bis(2-methylphenyl)-1,4-pentadien-3-one: Another related compound with comparable reactivity and applications.
Uniqueness
(1E,4E)-N~1~-Methyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
331990-60-4 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-N-methyl-4-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
WMFRXLMQHUUPDX-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C=CC(=NC2=CC=CC=C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
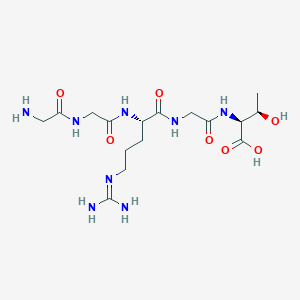

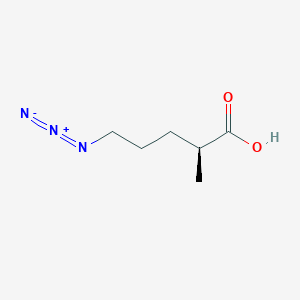
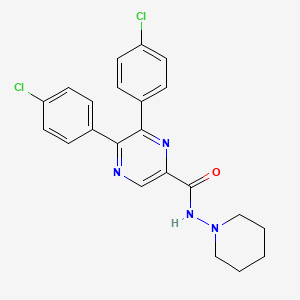
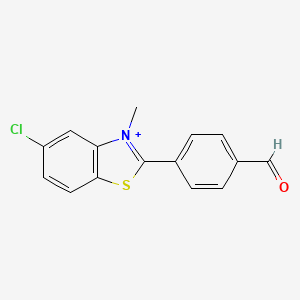
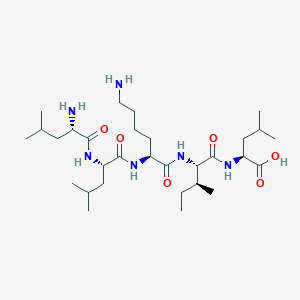
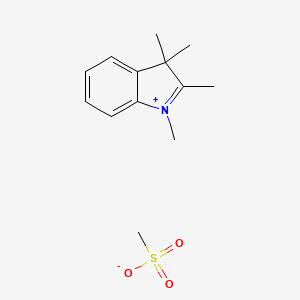
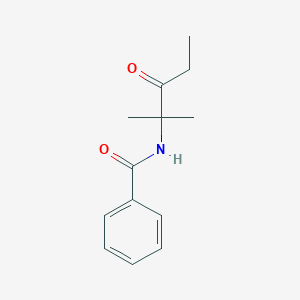

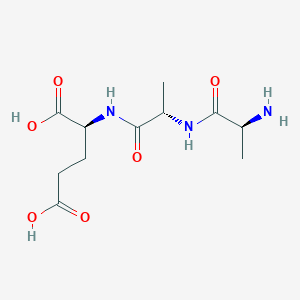
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)

![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
